Bromodiphenhydramine

Description

Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients.

This compound is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and is indicated for allergic disease.

This compound is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. This compound competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.

RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

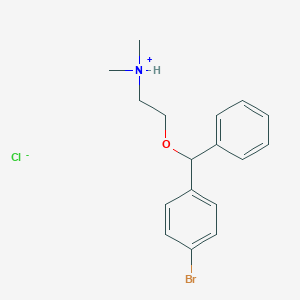

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIWXHYABYXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1808-12-4 (hydrochloride) | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022688 | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.45e-03 g/L | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-23-0, 1808-12-4 | |

| Record name | Bromodiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis pathways for bromodiphenhydramine and its analogues

An In-depth Technical Guide to the Synthesis of Bromodiphenhydramine and its Analogues

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, structurally characterized by a diarylmethyl ether framework.[1][2] It is a brominated derivative of diphenhydramine and functions as a histamine H1 receptor antagonist with additional anticholinergic, antiemetic, and sedative properties.[1][2] This technical guide provides a detailed overview of the core synthesis pathways for this compound and strategies for the synthesis of its analogues, intended for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols, quantitative data from related syntheses, and visualizations of the synthetic pathways and mechanism of action.

Core Synthesis Pathway of this compound

The most common and direct synthesis of this compound is a two-step process involving the formation of a benzhydrol intermediate followed by an etherification reaction.

-

Step 1: Grignard Reaction for Benzhydrol Formation The synthesis initiates with a Grignard reaction. Phenylmagnesium bromide is reacted with 4-bromobenzaldehyde.[2][3] This nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an acidic workup, yields the key intermediate, (4-bromophenyl)(phenyl)methanol, also known as p-bromobenzhydrol.[2][3]

-

Step 2: Etherification The final step is the formation of the ether linkage. The (4-bromophenyl)(phenyl)methanol intermediate is reacted with an N,N-dimethylethanolamine derivative.[3] One common method is the reaction with 2-chloro-N,N-dimethylethanamine.[3] An alternative approach involves the halogenation of the benzhydrol intermediate to form p-bromo-benzhydrylbromide, which is then etherified with 2-(dimethylamino)ethanol (deanol) to yield this compound.[2]

Synthesis of Analogues

The diarylmethyl ether scaffold of this compound allows for the synthesis of a wide range of analogues by modifying the aryl groups or the aminoalkyl side chain.

Variation of Aryl Groups

Structural analogues can be created by substituting the starting materials in the Grignard reaction.

-

Aryl Halide Variation: Utilizing different arylmagnesium halides (e.g., tolylmagnesium bromide, naphthylmagnesium bromide) in place of phenylmagnesium bromide allows for diverse substitutions on one of the aryl rings.

-

Benzaldehyde Variation: Employing substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) instead of 4-bromobenzaldehyde modifies the second aryl ring.

Variation of the Aminoalkyl Ether Side Chain

Modification of the side chain can alter the compound's pharmacokinetic and pharmacodynamic properties. This is achieved by using different aminoalkanols or their corresponding halides in the etherification step. For instance, using a different amino alcohol can lead to analogues with altered sedative properties, such as clemastine, which has an additional carbon atom between the oxygen and nitrogen atoms.[3]

Advanced Synthetic Methodologies

Modern cross-coupling reactions offer alternative and efficient routes to diarylmethyl ethers and their analogues.

-

Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts, such as those using NIXANTPHOS ligands, can be used for the direct arylation of 4-pyridylmethyl ethers with various aryl bromides, yielding diarylated products in high yields (78-94%).[4] This method provides a versatile approach for creating a library of analogues.

-

Suzuki-Miyaura Reactions: Triarylmethanes, which share a structural similarity, can be synthesized via palladium-catalyzed Suzuki-Miyaura reactions between diarylmethyl esters and aryl boronic acids.[5][6] This highlights the utility of palladium catalysis in forming C-C bonds adjacent to the diarylmethyl core.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general procedures for these reaction types.

Protocol 1: Synthesis of (4-bromophenyl)(phenyl)methanol (Grignard Reaction)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: Phenylmagnesium bromide is either prepared in situ from bromobenzene and magnesium turnings in anhydrous diethyl ether or a commercially available solution is used.

-

Reaction: A solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent (1.1 equivalents) at 0°C with constant stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Etherification)

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To a solution of (4-bromophenyl)(phenyl)methanol (1.0 equivalent) in a suitable solvent such as toluene or DMF, a strong base like sodium hydride (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Addition of Alkyl Halide: 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equivalents) is added, and the reaction mixture is heated to 80-100°C.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 6-12 hours).

-

Workup: The reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound. The final product can be converted to its hydrochloride salt by treatment with HCl in ether.

Quantitative Data

The following table summarizes yields for the synthesis of various diarylmethyl ethers, which are analogues of this compound, illustrating the efficiency of related synthetic methods.

| Starting Materials | Reaction Type | Product | Yield (%) | Reference |

| 4-pyridylmethyl methyl ether and aryl bromides | Pd-catalyzed diarylation | Diarylated 4-pyridylmethyl methyl ethers | 84-91 | [4] |

| 4-pyridylmethyl ethyl ether and aryl bromides | Pd-catalyzed diarylation | Diarylated 4-pyridylmethyl ethyl ethers | 78-86 | [4] |

| 4,4'-dimethoxybenzhydrol and 1-propanol | Microwave-assisted etherification | 4,4'-dimethoxybenzhydryl-1-propyl ether | 83 | [7] |

| 4,4'-dimethylbenzhydrol and 1-propanol | Microwave-assisted etherification | 4,4'-dimethylbenzhydryl-1-propyl ether | 100 | [7] |

| 1-(p-tolyl)ethanol and benzyl alcohol | Iron-catalyzed etherification | Unsymmetrical ether | >90 | [8] |

Mechanism of Action: Logical Workflow

This compound acts as a competitive antagonist at histamine H1 receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding of endogenous histamine. This action prevents the downstream effects of histamine, such as allergic responses.

References

- 1. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Bromazine - Wikipedia [en.wikipedia.org]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 8. pubs.acs.org [pubs.acs.org]

detailed chemical properties and structure of bromodiphenhydramine

An In-depth Technical Guide to the Chemical Properties and Structure of Bromodiphenhydramine

Introduction

This compound is a first-generation antihistamine belonging to the ethanolamine class, recognized for its efficacy in managing allergic conditions.[1] It is a brominated derivative of diphenhydramine and exhibits both antihistaminic and anticholinergic properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value (this compound) | Value (this compound HCl) | Source(s) |

| IUPAC Name | {2-[(4-bromophenyl)(phenyl)methoxy]ethyl}dimethylamine | {2-[(4-bromophenyl)(phenyl)methoxy]ethyl}dimethylamine hydrochloride | [4][5] |

| Synonyms | Bromazine, 2-(p-bromo-α-phenylbenzyloxy)-N,N-dimethylethylamine | Ambodryl, Bromazine HCl | [3][4][6] |

| CAS Number | 118-23-0 | 1808-12-4 | [2][7] |

| Chemical Formula | C₁₇H₂₀BrNO | C₁₇H₂₁BrClNO | [4][8] |

| Molecular Weight | 334.25 g/mol | 370.71 g/mol | [7][9] |

| Physical State | Solid | Crystalline Solid | [4][10] |

| Melting Point | 128-134°C | 144-145°C (from isopropanol) | [7][11] |

| Water Solubility | 0.00345 mg/mL (predicted) | ~10 mg/mL in PBS (pH 7.2) | [4][10] |

| Solubility in Organic Solvents | - | Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and ethanol (~30 mg/mL) | [10] |

| pKa (Strongest Basic) | 8.87 (predicted) | - | [4] |

| LogP | 4.16 (predicted) | - | [4] |

| UV/Vis. λmax | - | 229 nm | [10] |

Chemical Structure

This compound is a tertiary amino compound and an organobromine compound.[2] Its structure is characterized by a diphenylmethane core, where one of the phenyl rings is substituted with a bromine atom at the para position.[4] The key functional groups include:

-

Diphenylmethane: Provides a bulky hydrophobic structure.

-

Ether Linkage: Connects the diphenylmethyl group to the ethylamine side chain.

-

Tertiary Amine (Dimethylamino group): Essential for its antihistaminic activity and allows for the formation of hydrochloride salts.

-

Bromobenzene: The bromine substitution on one of the phenyl rings differentiates it from diphenhydramine.

The chemical structure of this compound is depicted below:

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process:[12]

-

Grignard Reaction: The synthesis begins with the Grignard reaction between phenylmagnesium bromide and p-bromobenzaldehyde. This step forms p-bromobenzhydrol.[12]

-

Halogenation: The resulting p-bromobenzhydrol is then halogenated, for instance, using acetyl bromide in a benzene solvent, to yield p-bromo-benzhydrylbromide.[12]

-

Etherification: The final step is the etherification of p-bromo-benzhydrylbromide with 2-(dimethylamino)ethanol (deanol) to produce this compound.[12]

Caption: Synthesis workflow for this compound.

Analytical Characterization

The characterization of this compound can be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the different proton and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C-O-C stretch of the ether and the C-N stretch of the amine.

-

Mass Spectrometry (MS): MS would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound and for quantitative analysis in pharmaceutical formulations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The hydrochloride salt of this compound exhibits a maximum absorbance at 229 nm.[10]

Certified reference standards for this compound hydrochloride are available from organizations such as the United States Pharmacopeia (USP) for analytical testing and quality control purposes.

Mechanism of Action and Signaling Pathways

This compound primarily functions as a histamine H1 receptor antagonist.[2] It competes with free histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[2][4] This competitive antagonism blocks the effects of histamine, thereby reducing the symptoms associated with allergic reactions.[2]

As a first-generation antihistamine, this compound can cross the blood-brain barrier, which leads to its sedative effects.[1]

In addition to its antihistaminic activity, this compound also possesses significant anticholinergic (antimuscarinic) properties.[4] It acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its antiemetic effects and can lead to side effects such as dry mouth and blurred vision.[2][13] The central antimuscarinic effect is also thought to be responsible for its antidyskinetic action.[4]

Caption: H1 receptor antagonist mechanism of this compound.

Conclusion

This compound is a well-characterized first-generation antihistamine with a defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry reactions, and its properties are well-documented. This technical guide provides foundational information that is essential for professionals involved in drug discovery, development, and research, enabling a deeper understanding of this important therapeutic agent.

References

- 1. SMPDB [smpdb.ca]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. This compound [drugfuture.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Bromazine - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

Investigating the Anticholinergic Effects of Bromodiphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation antihistamine, is known to exhibit significant anticholinergic properties, contributing to both its therapeutic effects and adverse event profile. This technical guide provides an in-depth analysis of the anticholinergic effects of this compound, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). Due to the limited availability of specific binding data for this compound, this guide utilizes data from its close structural analog, diphenhydramine, to provide a quantitative perspective on its likely anticholinergic activity. This document details the experimental protocols for key assays used to characterize anticholinergic effects and presents the underlying signaling pathways.

Introduction

This compound is an ethanolamine derivative and a histamine H1 receptor antagonist.[1][2] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] A prominent feature of its pharmacological profile is its anticholinergic activity, which results from the blockade of muscarinic acetylcholine receptors.[2] This action is responsible for common side effects like dry mouth, urinary retention, and constipation.[3] Understanding the quantitative aspects of its interaction with muscarinic receptors is crucial for drug development and for predicting its clinical effects and potential drug-drug interactions.

Quantitative Analysis of Anticholinergic Activity

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be converted to a binding affinity constant (Ki).

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Diphenhydramine

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| M1 | 83 | [4] |

| M2 | 373 | [4] |

| M3 | 137 | [4] |

| M4 | Not Reported |

| M5 | Not Reported | |

Note: Data presented is for diphenhydramine as a surrogate for this compound.

Functional Antagonism

Functional assays, such as those using isolated tissues in an organ bath, measure the ability of a compound to inhibit the physiological response to a receptor agonist. The pA2 value, derived from a Schild analysis, is a measure of the potency of a competitive antagonist.

Table 2: Functional Antagonism of Muscarinic Receptors by Diphenhydramine

| Assay | Parameter | Value | Reference |

|---|---|---|---|

| Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells | pA2 | 6.2 | [5] |

| Inhibition of muscarinic receptor-mediated heart slowing | Apparent sub-micromolar affinity | |[6] |

Note: Data presented is for diphenhydramine as a surrogate for this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound for muscarinic receptor subtypes.[7][8]

Objective: To determine the Ki of a test compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-Methylscopolamine).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Unlabeled displacing agent (e.g., atropine) for non-specific binding determination.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand. For determining non-specific binding, add a high concentration of an unlabeled antagonist.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Isolated Organ Bath Functional Assay

This protocol describes a method for assessing the functional antagonistic activity of a compound on smooth muscle contraction.[9][10][11]

Objective: To determine the pA2 value of a test compound against a muscarinic agonist in an isolated tissue preparation (e.g., guinea pig ileum).

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit physiological salt solution.

-

Carbogen gas (95% O2, 5% CO2).

-

Isolated organ bath system with a force transducer.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Test compound (this compound).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the tissue to a fixed point and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with periodic washing.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of the test compound for a predetermined time.

-

Repeat Agonist Dose-Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Plot the log of the agonist concentration versus the response for both curves. A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism. Calculate the dose ratio and perform a Schild plot to determine the pA2 value.

Caption: Workflow for an isolated organ bath functional assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Their activation by acetylcholine initiates distinct intracellular signaling cascades depending on the G protein to which they couple.[12]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13][14]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[13]

This compound, by acting as an antagonist at these receptors, blocks these signaling pathways.

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion

This compound is a potent antihistamine with significant anticholinergic effects mediated by the blockade of muscarinic acetylcholine receptors. While specific binding data for this compound is limited, data from its close analog, diphenhydramine, indicates a notable affinity for muscarinic receptors, particularly the M1, M2, and M3 subtypes. The anticholinergic activity can be quantified using established in vitro methods such as radioligand binding assays and isolated organ bath experiments. A thorough understanding of its interaction with muscarinic receptor signaling pathways is essential for predicting its clinical efficacy and side effect profile. Further research to determine the precise binding affinities of this compound for all five muscarinic receptor subtypes is warranted to fully elucidate its anticholinergic profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 10. reprocell.com [reprocell.com]

- 11. Isolated organ/tissue test – organ bath [panlab.com]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Vitro Characterization of Bromodiphenhydramine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its therapeutic effects in managing allergic reactions.[1][2][3][4] Its pharmacological action is primarily attributed to its competitive antagonism of the histamine H1 receptor.[1][3][4][5] As with many first-generation antihistamines, this compound also exhibits significant antimuscarinic properties, contributing to its overall pharmacological profile and side effects.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's receptor binding profile, focusing on its interaction with histamine and muscarinic receptors. The guide details experimental protocols for receptor binding assays and outlines the associated signaling pathways.

Receptor Binding Affinity of this compound and Related Compounds

Table 1: Histamine H1 Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) |

| Diphenhydramine | Histamine H₁ | 16 |

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for this compound.

Table 2: Muscarinic Receptor Binding Affinities

| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |

| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for this compound.

Experimental Protocols

The following are detailed methodologies for conducting in vitro receptor binding assays to characterize the affinity of a test compound like this compound for histamine H1 and muscarinic receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).

-

Radioligand: [³H]mepyramine (a selective H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Mianserin (10 µM) or a high concentration of unlabeled mepyramine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL. Homogenize gently.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]mepyramine (final concentration ~1-3 nM).

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]mepyramine.

-

Competitive Binding: 100 µL of membrane preparation, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]mepyramine.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to assess the affinity of a test compound for the five subtypes of muscarinic acetylcholine receptors.

Materials:

-

Receptor Source: Membrane preparations from cells individually expressing each of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Filtration System: As described for the H1 receptor assay.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare each of the five muscarinic receptor subtype membrane preparations as described for the H1 receptor assay.

-

Assay Setup: For each receptor subtype, set up a 96-well plate as described for the H1 receptor assay, substituting the appropriate reagents:

-

Total Binding: Membrane preparation, assay buffer, and [³H]NMS (final concentration ~0.1-1 nM).

-

Non-specific Binding: Membrane preparation, atropine, and [³H]NMS.

-

Competitive Binding: Membrane preparation, varying concentrations of this compound, and [³H]NMS.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Terminate the reaction and wash the filters as described previously.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data for each muscarinic receptor subtype as described for the H1 receptor assay to determine the IC₅₀ and Kᵢ values of this compound for each subtype.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[6] Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are also GPCRs and are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct signaling cascades.[5][7][8][9]

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating the same PLC-IP₃/DAG pathway as the H1 receptor.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound's anticholinergic effects are due to its antagonism at these receptors, blocking the binding of acetylcholine and the subsequent signaling events.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for an in vitro radioligand receptor binding assay.

Conclusion

The in vitro characterization of this compound's receptor binding profile is crucial for understanding its therapeutic actions and potential side effects. While specific binding affinity data for this compound is limited in publicly accessible literature, the established methodologies for radioligand binding assays provide a robust framework for its quantitative assessment. The primary pharmacological activity of this compound is mediated through its competitive antagonism at histamine H1 receptors, with its anticholinergic effects arising from its interaction with muscarinic receptors. A thorough in vitro characterization, as outlined in this guide, is a fundamental step in the comprehensive evaluation of this and other pharmacologically active compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SMPDB [smpdb.ca]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Bromodiphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic and bioavailability data specifically for bromodiphenhydramine in humans is limited. Much of the understanding of its properties is extrapolated from its structural analogue, diphenhydramine. This guide synthesizes the available information on this compound and supplements it with more extensive data from diphenhydramine studies to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, characterized by its anti-allergic, sedative, antiemetic, and anticholinergic properties.[1][2] It acts as a histamine H1 receptor antagonist, competitively blocking the effects of histamine in the body.[1][2] As a brominated derivative of diphenhydramine, it shares a similar pharmacological profile.[1][3] Understanding the pharmacokinetic and bioavailability profile of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data for this compound is scarce, a general overview can be compiled from available resources.

Absorption

This compound is reported to be well absorbed from the digestive tract following oral administration.[1][2][4]

Distribution

Metabolism

The metabolism of this compound is primarily hepatic, involving the cytochrome P-450 (CYP) enzyme system.[1][2][4] There is also some degree of renal metabolism.[1][2][4]

Excretion

The primary route of excretion for this compound and its metabolites is through the kidneys.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for its parent compound, diphenhydramine, to provide a comparative reference for researchers.

Table 1: General Pharmacokinetic Parameters

| Parameter | This compound | Diphenhydramine | Source |

| Bioavailability | High (unquantified) | 40% - 60% (oral) | [3],[6][7] |

| Protein Binding | 96% | 86.1 ± 2.3% | [3][4],[8] |

| Metabolism | Hepatic (CYP-mediated), some renal | Primarily Hepatic | [1][2][4],[6] |

| Elimination Half-Life | 1 to 4 hours | 2.4 to 9.3 hours (healthy adults) | [1][3][4],[6] |

Table 2: Pharmacokinetic Parameters of Diphenhydramine in Different Species

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F) | Source |

| Humans | Oral | 50 mg | 53-61 ng/mL | 2.0-2.5 h | - | 4-6 h | 40-60% | [9],[6][7] |

| Dogs | Intravenous (IV) | 1 mg/kg | - | - | - | 4.2 ± 0.5 h | - | [10] |

| Dogs | Intramuscular (IM) | 2 mg/kg | - | - | - | 6.8 ± 0.7 h | 88% | [10] |

| Dogs | Oral (as Diphenhydramine) | 5 mg/kg | 36 ± 20 ng/mL | - | - | 5.0 ± 7.1 h | 7.8% | [11][12] |

| Dogs | Oral (as Dimenhydrinate) | 10 mg/kg | 124 ± 46 ng/mL | - | - | 11.6 ± 17.7 h | 22.0% | [11][12] |

| Sheep | Intravenous (IV) Infusion | 1.5-17.5 µg/kg/min | - | - | - | 10.8 ± 5.4 h (plasma) | - | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a general methodology for a pharmacokinetic study of a similar compound, such as diphenhydramine, would typically involve the following steps.

Study Design

A common approach is a randomized, crossover study design involving healthy volunteers or animal models.[9][11] This design allows for each subject to serve as their own control, reducing inter-individual variability.

Dosing and Sample Collection

-

Administration: The drug is administered orally or intravenously at a specified dose.[10][11]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[10][11] Plasma is then separated from the blood samples for analysis.

-

Urine Collection: In some studies, urine is also collected over a specified period to analyze for the parent drug and its metabolites.[9]

Bioanalytical Method

The concentration of the drug in biological samples (plasma, urine) is determined using a validated analytical method. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of diphenhydramine and similar compounds.[10][13][14]

Key Steps in a Typical HPLC Method:

-

Sample Preparation: This often involves liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.[13][15]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate the analyte of interest from other components.[13][14]

-

Detection: A detector, such as a UV spectrophotometer or a mass spectrometer, is used to detect and quantify the drug as it elutes from the column.[13][16]

-

Method Validation: The analytical method must be validated to ensure its accuracy, precision, specificity, sensitivity, and reproducibility.[16]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

Postulated Metabolic Pathway of this compound

Caption: Postulated metabolic pathway of this compound.

Conclusion

The pharmacokinetic and bioavailability profile of this compound is characterized by good absorption, high protein binding, and a relatively short half-life. Its metabolism is primarily mediated by the hepatic cytochrome P-450 system. While specific quantitative data for this compound remains limited, the extensive data available for its close analog, diphenhydramine, provides a valuable framework for researchers and drug development professionals. Further dedicated studies on this compound are warranted to fully elucidate its pharmacokinetic properties and to optimize its clinical application.

References

- 1. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromazine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. SMPDB [smpdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacokinetic study of diphenhydramine transport across the blood-brain barrier in adult sheep: potential involvement of a carrier-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine‐induced wheal formation: a pilot study | Semantic Scholar [semanticscholar.org]

- 13. Determination of diphenhydramine by HPLC method in biological liquids | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 14. researchgate.net [researchgate.net]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

Synthesis and Screening of Novel Bromodiphenhydramine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and screening of novel bromodiphenhydramine derivatives. This compound, a first-generation antihistamine of the ethanolamine class, serves as a scaffold for the development of new compounds with potentially improved therapeutic profiles. This document outlines synthetic methodologies, screening protocols for evaluating antihistaminic activity, and the structure-activity relationships (SAR) that guide the design of these novel derivatives.

Introduction to this compound and its Derivatives

This compound acts as an inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine.[1][2] This antagonism alleviates symptoms associated with allergic reactions, such as those seen in hay fever and other allergies.[1] Like other first-generation antihistamines, it can cross the blood-brain barrier, which can lead to sedation.[3] The development of novel derivatives aims to modulate this and other effects to produce compounds with improved efficacy and reduced side effects. The core structure of this compound consists of a diphenylmethane moiety, an ether linkage, and a terminal dimethylamine group, with a bromine atom on one of the phenyl rings.[1] Modifications to this structure can significantly impact its pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a two-step process. The first step is the formation of a substituted benzhydrol, followed by an etherification reaction.

A general synthetic route involves the Grignard reaction of phenylmagnesium bromide with a substituted benzaldehyde, in this case, 4-bromobenzaldehyde, to form (4-bromophenyl)(phenyl)methanol.[4] This intermediate is then reacted with a suitable amino alcohol derivative, such as 2-chloro-N,N-dimethylethanamine, to yield the final this compound product.[4]

Novel derivatives can be synthesized by utilizing variously substituted Grignard reagents or benzaldehydes in the initial step, or by employing different amino alcohol derivatives in the etherification step. For instance, replacing 2-chloro-N,N-dimethylethanamine with other N-substituted 2-chloroethanamines can introduce variability at the amine terminus.

General Experimental Protocol for Synthesis

The following protocol is a representative example for the synthesis of a this compound derivative.

Step 1: Synthesis of (4-bromophenyl)(phenyl)methanol

-

To a solution of phenylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF), a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (4-bromophenyl)(phenyl)methanol.

Step 2: Synthesis of 2-((4-bromophenyl)(phenyl)methoxy)-N,N-dimethylethanamine (this compound)

-

To a suspension of sodium hydride (1.5 eq) in anhydrous dimethylformamide (DMF), a solution of (4-bromophenyl)(phenyl)methanol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in anhydrous DMF is added, and the reaction mixture is heated to 60-80 °C for 4-6 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the final this compound derivative.

Screening of Novel this compound Derivatives

The primary screening of novel this compound derivatives involves assessing their affinity for the histamine H1 receptor and their functional antagonism of histamine-induced responses.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of the synthesized compounds for the H1 receptor. It is a competitive binding assay using a radiolabeled ligand that binds to the H1 receptor.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

-

Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of the derivatives to antagonize histamine-induced smooth muscle contraction.

Experimental Protocol:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a constant tension for a period of time.

-

Histamine Response: A cumulative concentration-response curve for histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of the test compound for a predetermined time.

-

Shift in Histamine Response: A second histamine concentration-response curve is generated in the presence of the test compound.

-

Data Analysis: The antagonistic potency of the compound is determined by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated.

Data Presentation

The following tables present hypothetical data for a series of novel this compound derivatives to illustrate how quantitative data should be structured for easy comparison.

Table 1: Histamine H1 Receptor Binding Affinities of this compound Derivatives

| Compound ID | R1-Substitution | R2-Substitution | Ki (nM) |

| BDP-1 | H | H | 15.2 |

| BDP-2 | 4-F | H | 10.5 |

| BDP-3 | H | 4-CH3 | 18.9 |

| BDP-4 | 4-Cl | H | 8.7 |

| BDP-5 | 2-F | H | 25.1 |

Table 2: Functional Antagonism of Histamine-Induced Guinea Pig Ileum Contraction

| Compound ID | pA2 Value |

| BDP-1 | 8.5 |

| BDP-2 | 8.8 |

| BDP-3 | 8.3 |

| BDP-4 | 9.1 |

| BDP-5 | 8.1 |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the this compound derivatives and their biological activity provides crucial insights for the design of more potent and selective compounds.

-

Aryl Substitutions: The nature and position of substituents on the two aryl rings significantly influence activity. Halogen substitutions, particularly in the para position of the non-brominated phenyl ring, can enhance H1 receptor affinity.[5] For instance, a p-chloro or p-fluoro substitution may lead to increased potency.

-

Ether Linkage: The ether oxygen is a critical feature of the ethanolamine class of antihistamines.

-

Alkyl Chain: The two-carbon chain between the ether oxygen and the nitrogen atom is generally optimal for H1 antagonist activity.

-

Terminal Amine: The tertiary amine is essential for activity. The nature of the alkyl groups on the nitrogen can affect both potency and selectivity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and screening of this compound derivatives.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Synthesis and pharmacology of combined histamine H1-/H2-receptor antagonists containing diphenhydramine and cyproheptadine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Impact: A Technical Guide to the Central Nervous System Effects of First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, exert significant and complex effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems leads to a range of physiological and cognitive consequences. This in-depth technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of CNS Entry and Action

First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, a key differentiating factor from their second-generation counterparts.[1][2][3] Once in the CNS, their primary mechanism of action is the antagonism of histamine H1 receptors.[4] Histamine, a neurotransmitter in the brain, plays a crucial role in promoting wakefulness and alertness.[5] By blocking H1 receptors, first-generation antihistamines suppress this arousal signal, leading to their characteristic sedative effects.[5][6]

However, the CNS effects of these drugs are not solely attributable to H1 receptor blockade. Many first-generation antihistamines exhibit a "promiscuous" binding profile, interacting with other CNS receptors, including muscarinic acetylcholine, α-adrenergic, and serotonin receptors.[6][7] This lack of selectivity contributes significantly to their broad range of side effects.

Quantitative Data on Receptor Binding and Functional Impairment

The affinity of first-generation antihistamines for various CNS receptors dictates their pharmacological profile. The following tables summarize available quantitative data on receptor binding affinities and the impact on cognitive and psychomotor performance and sleep architecture.

Table 1: CNS Receptor Binding Affinities (Ki, nM) of Select First-Generation Antihistamines

| Antihistamine | Histamine H1 | Muscarinic M1 | α1-Adrenergic | Serotonin 5-HT2A |

| Diphenhydramine | 1.1 | 130 | 630 | 33 |

| Chlorpheniramine | 3.2 | 2,800 | 780 | 1,600 |

| Hydroxyzine | 0.7 | 50 | 450 | 1.9 |

| Promethazine | 0.1 | 3.7 | 2.6 | 0.4 |

| Doxylamine | 47 | 140 | >10,000 | 2,500 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.

Table 2: Quantitative Effects on Cognitive and Psychomotor Performance

| Antihistamine | Test | Dosage | Key Finding |

| Diphenhydramine | Digit Symbol Substitution Test (DSST) | 50 mg | Significant decrease in the number of correct substitutions compared to placebo.[8][9] |

| Diphenhydramine | Driving Simulator | 50 mg | Increased reaction time and lane deviation.[8][9] |

| Chlorpheniramine | Choice Reaction Time (CRT) | 4 mg | Increased reaction time in a visual object learning task.[10] |

| Promethazine | Critical Flicker Fusion (CFF) | 25 mg | Significant decrease in CFF threshold, indicating increased sedation.[1][11] |

| Promethazine | Choice Reaction Time (CRT) | 25 mg | Increased recognition reaction time.[1][11] |

Table 3: Effects on Sleep Architecture (Polysomnography Data)

| Antihistamine | Key Finding |

| Diphenhydramine | Decreased sleep latency, but also reduced REM sleep and increased daytime sleepiness.[12][13] |

| Hydroxyzine | Reduced sleep onset latency and nighttime awakenings.[14][15] |

| Chlorpheniramine | Increased latency to REM sleep.[16] |

| Promethazine | Reduced REM sleep. |

Key Experimental Protocols

The assessment of CNS effects of first-generation antihistamines relies on a variety of specialized experimental protocols.

In Situ Brain Perfusion Technique

Objective: To measure the transport of substances across the blood-brain barrier.

Methodology:

-

Anesthetize the animal (typically a rat) and expose the carotid artery.

-

Catheterize the external carotid artery in a retrograde manner, directing the perfusate towards the brain.

-

Ligate the common carotid artery to prevent contamination from systemic circulation.

-

Infuse a radiolabeled first-generation antihistamine in a buffered saline solution at a constant rate.

-

After a short perfusion period (e.g., 60 seconds), decapitate the animal and dissect the brain.

-

Measure the radioactivity in the brain tissue and in samples of the perfusate.

-

Calculate the brain uptake index (BUI) or permeability-surface area (PS) product to quantify the extent of blood-brain barrier penetration.

Psychomotor and Cognitive Performance Tests

A battery of tests is often employed to assess the impact on various cognitive domains.

-

Digit Symbol Substitution Test (DSST):

-

Objective: To assess processing speed, attention, and visuomotor coordination.[9][17]

-

Methodology: The participant is presented with a key that pairs digits with symbols. They are then given a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds). The score is the number of correct symbols.[1][17][18][19]

-

-

Choice Reaction Time (CRT):

-

Objective: To measure the speed of response to a specific stimulus when there are multiple possible stimuli.[20]

-

Methodology: The participant is instructed to press a specific button in response to a particular visual or auditory cue. The time taken from the presentation of the stimulus to the correct motor response is recorded.[21]

-

-

Critical Flicker Fusion (CFF) Test:

-

Objective: To measure the threshold at which a flickering light is perceived as a continuous, steady light, providing an objective measure of CNS arousal and sedation.[22][23]

-

Methodology: A light source is presented to the participant, and the frequency of its flickering is gradually decreased from a high frequency (perceived as continuous) until the participant reports seeing it flicker. The frequency at which this occurs is the flicker fusion threshold.[6][22]

-

-

Finger Tapping Test (FTT):

-

Benton Visual Retention Test (BVRT):

-

Objective: To assess visual perception, visual memory, and visuo-constructive abilities.[23][28]

-

Methodology: The participant is shown a series of 10 cards, each with a geometric design, for a short period (e.g., 10 seconds). After each card is removed, the participant is asked to draw the design from memory. The drawings are scored based on the number and type of errors.[28][29][30][31]

-

-

Perceptual Speed Test (PST):

-

Objective: To measure the ability to quickly and accurately compare visual information.

-

Methodology: Participants are presented with pairs of letter or number strings and must indicate as quickly as possible whether the pairs are identical or different. The score is typically a combination of speed and accuracy.

-

-

Stanford Sleepiness Scale (SSS):

-

Objective: To subjectively assess the level of sleepiness at a particular moment.[17][22]

-

Methodology: The participant rates their current state of sleepiness on a 7-point scale, with descriptors ranging from "Feeling active, vital, alert, or wide awake" (1) to "No longer fighting sleep, sleep onset soon; having dream-like thoughts" (7).[16][17][20][22][32]

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling in the CNS

First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing it in its inactive conformation. This prevents the Gq/11 protein-mediated signaling cascade that is normally initiated by histamine.

Experimental Workflow for Assessing CNS Effects

The following diagram illustrates a typical workflow for a clinical trial investigating the CNS effects of a first-generation antihistamine.

Conclusion

The central nervous system effects of first-generation antihistamines are multifaceted, extending beyond simple sedation to encompass a range of cognitive and psychomotor impairments. Their ability to readily cross the blood-brain barrier and their non-selective binding to various CNS receptors underscore the importance of understanding their complete pharmacological profile. For researchers and drug development professionals, a thorough evaluation of these CNS effects using a combination of in vitro, in vivo, and clinical testing methodologies is crucial for the development of safer and more targeted therapeutic agents. The experimental protocols and data presented in this guide provide a foundational framework for such investigations.

References

- 1. The effects of acute doses of fexofenadine, promethazine, and placebo on cognitive and psychomotor function in healthy Japanese volunteers [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 5. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Direct measurement of daytime sleepiness after administration of cetirizine and hydroxyzine with a standardized electroencephalographic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacodynamics of diphenhydramine-induced drowsiness and changes in mental performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative effects of cetirizine and diphenhydramine on mental performance measured using an automobile driving simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acute effects of hydroxyzine on nocturnal sleep and sleep tendency the following day: A C‐EEG study | Semantic Scholar [semanticscholar.org]

- 15. Efficacy and safety of hydroxyzine for sleep in adults: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. intermountainhealthcare.org [intermountainhealthcare.org]

- 17. practicalhealthstrategies.com [practicalhealthstrategies.com]

- 18. scribd.com [scribd.com]

- 19. The effects of acute doses of fexofenadine, promethazine, and placebo on cognitive and psychomotor function in healthy Japanese volunteers. (2003) | Fran Ridout | 36 Citations [scispace.com]

- 20. American Thoracic Society | Stanford Sleepiness Scale (SSS) [site.thoracic.org]

- 21. Processing speed test: Results from a Japanese normative sample of healthy participants compared with a US normative sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. med.upenn.edu [med.upenn.edu]

- 23. Benton Visual Retention Test - Wikipedia [en.wikipedia.org]

- 24. lafayetteinstrument.com [lafayetteinstrument.com]

- 25. youtube.com [youtube.com]

- 26. taylorfrancis.com [taylorfrancis.com]

- 27. researchgate.net [researchgate.net]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. scribd.com [scribd.com]

- 30. researchgate.net [researchgate.net]

- 31. scribd.com [scribd.com]

- 32. taylorandfrancis.com [taylorandfrancis.com]

The Metabolism of Bromodiphenhydramine and the Role of Cytochrome P-450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of bromodiphenhydramine metabolism, with a specific focus on the involvement of the cytochrome P-450 (CYP) enzyme system. As a structural analog of diphenhydramine, much of the metabolic data for this compound is extrapolated from its more extensively studied counterpart. This document synthesizes the available information, presenting putative metabolic pathways, identifying key CYP isoforms likely involved, and providing detailed experimental protocols for in vitro investigation. Quantitative data, primarily derived from studies on diphenhydramine, are summarized to provide a framework for the metabolic profiling of this compound.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, possessing anticholinergic and sedative properties. Like other compounds in this class, its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. The primary site of metabolism for this compound is the liver, where the cytochrome P-450 (CYP) enzyme system plays a crucial role. Understanding the specific CYP isoforms responsible for its biotransformation is paramount for predicting its pharmacokinetic profile, assessing the risk of adverse drug reactions, and guiding rational drug development.

This guide will delve into the known and extrapolated metabolic pathways of this compound, the specific involvement of CYP enzymes, and present methodologies for its in vitro characterization.

Metabolic Pathways of this compound